molecular formula C16H14N4 B4313854 2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE

2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B4313854
M. Wt: 262.31 g/mol
InChI Key: GNFKXLUCRGCZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that features a fused pyrazoloquinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE typically involves the condensation of appropriate precursors. One common method is the cyclization of a hydrazine derivative with a suitable diketone or aldehyde under acidic or basic conditions. The reaction is often carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the pyrazoloquinazoline ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its anticancer and anti-inflammatory properties, with studies focusing on its ability to inhibit specific molecular targets involved in disease pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE is unique due to its specific substitution pattern and fused ring system, which confer distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-11-9-15-13-6-2-3-7-14(13)18-16(20(15)19-11)12-5-4-8-17-10-12/h2-10,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFKXLUCRGCZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE
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2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE
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2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE
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2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE
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2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 6
2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE

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